6,8-二溴-2-(1H-吡咯-2-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

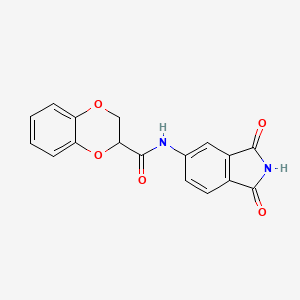

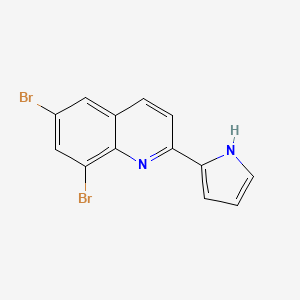

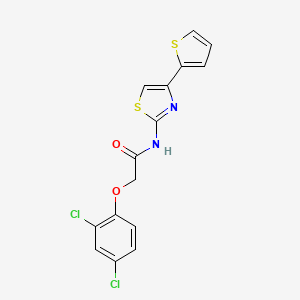

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is a chemical compound with the molecular formula C13H8Br2N2 . It has a molecular weight of 352.02 .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinolines, which includes 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, can be achieved by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes . The reactions proceed at room temperature, avoid transition metal catalysts, and provide the target compounds in one pot in moderate to good yields .Chemical Reactions Analysis

In the synthesis process, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline .科学研究应用

抗癌活性

喹啉及其类似物,包括6,8-二溴-2-(1H-吡咯-2-基)喹啉之类的化合物,已显示出有效的抗癌活性。喹啉化合物用于合成具有医学益处的分子,特别是在抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复方面显示出疗效,这些在癌症药物开发中至关重要 (Solomon & Lee, 2011)。

阴离子受体和传感器

喹啉的某些衍生物,例如涉及吡咯结构的衍生物,已被研究为中性阴离子受体。这些化合物(包括 6,8-二溴-2-(1H-吡咯-2-基)喹啉)以增强的亲和力结合阴离子,这对于开发用于检测氟化物、氯化物或磷酸二氢盐之类的阴离子的传感器至关重要 (Anzenbacher 等,2000)。

合成衍生物用于药理学评估

6,8-二溴-2-(1H-吡咯-2-基)喹啉衍生物已被合成用于针对癌细胞和非癌细胞系的体外抗增殖特性。这些化合物对白血病细胞显示出有希望的细胞毒性,表明它们在白血病治疗中的潜力 (Rao 等,2015)。

抗菌活性

喹啉衍生物已被合成并对其抗菌活性进行了评估。这些化合物对革兰氏阳性菌和革兰氏阴性菌均显示出有效的活性,表明它们在治疗全身感染中的潜在用途 (石川等,1990)。

利尿特性

6,8-二溴-2-(1H-吡咯-2-基)喹啉的某些衍生物已对其利尿作用进行了研究。这些化合物显示出显着的利尿活性,表明它们在高血压治疗中的潜在应用 (乌克兰等,2018)。

作用机制

The mechanism of action in the synthesis involves the photoexcitation of Rh-6G, which is reduced by DIPEA to form the corresponding radical anion Rh-6G . This is again excited by 455 nm light. The excited radical anion of Rh-6G donates an electron to the aryl bromide giving an aryl radical that is trapped by aromatic alkynes. The intermediate vinyl radical cyclizes intramolecularly and yields the product after rearomatization .

属性

IUPAC Name |

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJZUGULOXZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![5-Adamantan-1-ylmethyl-4-cyclopropyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B2748652.png)

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate](/img/structure/B2748654.png)

![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)